Home > Products > Screening Compounds P34684 > [1-(3-Chlorophenyl)cyclopentyl]methanamine
[1-(3-Chlorophenyl)cyclopentyl]methanamine - 933752-65-9

[1-(3-Chlorophenyl)cyclopentyl]methanamine

Catalog Number: EVT-3444175
CAS Number: 933752-65-9
Molecular Formula: C12H16ClN
Molecular Weight: 209.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-Chlorophenyl)-1,6-dihydro-1,3,9-trimethylimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine-9-¹⁴C (CI-918-¹⁴C)

  • Compound Description: CI-918-¹⁴C is a radiolabeled compound synthesized using acetyl-1-¹⁴C chloride as a starting material. This compound was developed for use in pharmacological studies. []
  • Relevance: While CI-918-¹⁴C shares a chlorophenyl moiety with [1-(3-Chlorophenyl)cyclopentyl]methanamine, its core structure is significantly different, focusing on a complex fused ring system incorporating diazepine and pyrazole rings. The research primarily focuses on radiolabeling techniques, not shared biological activity or direct structural comparison. []

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

  • Compound Description: This compound is a polyheterocyclic molecule synthesized via a multi-step process involving a Ugi-Zhu reaction. []
  • Relevance: Although this compound also contains a chlorophenyl group, it exhibits significant structural differences compared to [1-(3-Chlorophenyl)cyclopentyl]methanamine. The compound features a complex fused ring system and a variety of substituents not present in the target compound. There is no direct relationship in terms of biological activity or chemical synthesis methods discussed in the paper. []

Ethyl 2-(4-chlorophenyl)-3-cyclopentyl-4-oxo-1-propylimidazolidine-5-carboxylate

  • Compound Description: This compound features a central imidazolidine ring substituted with a cyclopentyl group and a 4-chlorophenyl group. Its synthesis and crystal structure were reported. []

Sodium 4-[[1-[[[(4-chlorophenyl)sulfonyl]amino]methyl]cyclopentyl]methyl]benzeneacetate (LCB 2853)

  • Compound Description: LCB 2853 acts as a potent thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist, exhibiting antiaggregant and antivasospastic properties. []
  • Relevance: LCB 2853 shares a cyclopentylmethylbenzene structure with [1-(3-Chlorophenyl)cyclopentyl]methanamine, but it possesses a distinct sulfonamide linker and a benzeneacetate group absent in the target compound. The biological activities described for LCB 2853 are not directly related to [1-(3-Chlorophenyl)cyclopentyl]methanamine. []

{2-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinylmethyl]cyclopentyl}-(4-fluorophenyl)methanone

  • Compound Description: This haloperidol analog was synthesized and characterized to study the impact of structural modifications on its biological activity. [, ]
  • Relevance: While this compound incorporates both a cyclopentyl and a chlorophenyl moiety, it differs significantly from [1-(3-Chlorophenyl)cyclopentyl]methanamine in its overall structure. Key differences include the presence of a piperidine ring, a hydroxyl group, and a fluorophenyl ketone moiety. [, ]

(S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-yl)-3-(isopropylamino)propan-1-one (Ipatasertib)

  • Compound Description: Ipatasertib acts as an AKT protein kinase inhibitor with potential applications in cancer treatment. [, ]
  • Relevance: Although Ipatasertib and [1-(3-Chlorophenyl)cyclopentyl]methanamine both contain a chlorophenyl group, their structures are otherwise distinct. Ipatasertib features a complex multi-ring system, including a cyclopenta[d]pyrimidine and piperazine ring, and lacks the cyclopentyl directly connected to the chlorophenyl seen in the target compound. [, ]

3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 2-(4-chlorophenyl)-3-methylbutyrate

  • Compound Description: This compound, incorporating a 4-chlorophenyl group, was synthesized and its crystal structure was analyzed. []
  • Relevance: While containing a chlorophenyl substituent, this compound exhibits substantial structural differences from [1-(3-Chlorophenyl)cyclopentyl]methanamine. It features a complex spirocyclic system, a butyrate ester, and a mesityl group, none of which are present in the target compound. []

(PCy₃)(IMes)Cl₂RuCHPh

  • Compound Description: This ruthenium-based olefin metathesis catalyst contains a 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) ligand. []
  • Relevance: This compound bears no structural resemblance to [1-(3-Chlorophenyl)cyclopentyl]methanamine. It is a ruthenium complex with carbene ligands and phosphine ligands, focusing on catalytic activity rather than any shared structural features or biological activity with the target compound. []

3-Morpholinylsydnonimine

  • Compound Description: This nitric oxide (NO) donor exhibits a dual effect on glutamatergic transmission depending on its concentration. []
  • Relevance: This compound is not structurally related to [1-(3-Chlorophenyl)cyclopentyl]methanamine. The research focuses on its role as an NO donor and its impact on neurotransmission, not on any shared structural features with the target compound. []

N⁶-Cyclohexyladenosine (CHA)

  • Compound Description: CHA is an adenosine A1 receptor agonist known to influence various cellular processes. []
  • Relevance: This compound shares no direct structural similarity with [1-(3-Chlorophenyl)cyclopentyl]methanamine. The research focuses on CHA's role as an agonist of adenosine receptors and its downstream signaling effects, not any structural or functional relationship with the target compound. []

2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

  • Compound Description: Analog 24 is a cyclin-dependent kinase 5 (CDK5) inhibitor that exhibits selective activity over CDK2. This compound reduces Mcl-1 protein levels and demonstrates synergistic effects with Bcl-2 inhibitors in inducing apoptosis in pancreatic cancer cell lines. []
  • Relevance: While Analog 24 contains a cyclobutyl group, which is structurally similar to the cyclopentyl group in [1-(3-Chlorophenyl)cyclopentyl]methanamine, the overall structures are significantly different. Analog 24 is a pyrazole derivative with a biphenyl substituent and an acetamide linker, features absent in the target compound. The research focuses on the compound's role as a CDK5 inhibitor, a function not directly related to [1-(3-Chlorophenyl)cyclopentyl]methanamine. []

N⁶-(3-Iodobenzyl)-adenosine-5′-N-methyluronamide (IB-MECA)

  • Compound Description: IB-MECA acts as an agonist of the adenosine A3 receptor and has been shown to affect various physiological processes, including gastrointestinal motility and inflammation. []
  • Relevance: This compound does not share any direct structural similarity with [1-(3-Chlorophenyl)cyclopentyl]methanamine. The research emphasizes the compound's function as an adenosine A3 receptor agonist and its impact on specific physiological pathways, not any structural or functional relationship to the target compound. []

3-Amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (VU 10010)

  • Compound Description: VU 10010 acts as a highly selective allosteric potentiator of the M4 muscarinic acetylcholine receptor subtype. []
  • Relevance: VU 10010 shares a chlorophenylmethyl moiety with [1-(3-Chlorophenyl)cyclopentyl]methanamine, but their core structures differ significantly. VU 10010 incorporates a thieno[2,3-b]pyridine scaffold and a carboxamide group not present in the target compound. The research focuses on its activity at muscarinic receptors, a target unrelated to [1-(3-Chlorophenyl)cyclopentyl]methanamine. []

(4-Bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrol-3-yl)methanamine

  • Compound Description: This compound is a hapten of chlorfenapyr, a pyrrole insecticide. It was synthesized and conjugated to carrier proteins to generate antigens for antibody production and immunoassay development. []

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: This compound is a pyrazole derivative exhibiting potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. []
  • Relevance: This pyrazole derivative shares a chlorophenyl moiety with [1-(3-Chlorophenyl)cyclopentyl]methanamine, but their overall structures and biological activities differ substantially. The pyrazole ring, phenyl substitution, and carbaldehyde group are absent in the target compound. []

5-Nitroquinolin-8-yl-substituted amino phosphonates/phosphoramidates

  • Compound Description: This class of compounds was synthesized from 5-nitroquinolin-8-ol and evaluated for antimicrobial and antioxidant activities. []
  • Relevance: These compounds are not structurally related to [1-(3-Chlorophenyl)cyclopentyl]methanamine. They are based on a nitroquinoline scaffold with various phosphonate/phosphoramidate substituents and do not share any structural motifs or reported biological activities with the target compound. []

Triazolopyrimidine derivatives

  • Compound Description: This class of compounds, containing diverse substituents, has been investigated for their potential use as microbicides in protecting materials. []
  • Relevance: While specific structures are not provided, triazolopyrimidine derivatives generally bear no structural resemblance to [1-(3-Chlorophenyl)cyclopentyl]methanamine. These compounds focus on material protection through antimicrobial activity, a function unrelated to the target compound. []

(-)-5-(3-Chlorophenyl)-α-(4-chlorophenyl)-α-(1-methyl-1H-imidazol-5-yl)tetrazolo[1,5-a]quinazoline-7-methanamine

  • Compound Description: This compound, containing a chlorophenyl group, acts as a farnesyltransferase inhibitor, showing potential for cancer treatment. []
  • Relevance: This compound exhibits a chlorophenyl group but is otherwise structurally distinct from [1-(3-Chlorophenyl)cyclopentyl]methanamine. It features a complex tetrazole-fused quinazoline core, an imidazole ring, and an additional chlorophenyl substituent absent in the target compound. []
Overview

[1-(3-Chlorophenyl)cyclopentyl]methanamine is a chemical compound with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol. It features a cyclopentyl group attached to a methanamine moiety, with a chlorine substituent located at the para position on the phenyl ring. This compound is primarily of interest in medicinal chemistry and biological research due to its potential pharmacological properties.

Source and Classification

The compound is classified under arylcycloalkylamines, which are known for their diverse biological activities. It is referenced in chemical databases such as PubChem and BenchChem, where it is identified by its CAS number 933752-65-9. The structure of [1-(3-Chlorophenyl)cyclopentyl]methanamine suggests potential interactions with various biological targets, making it a subject of ongoing research.

Synthesis Analysis

Methods and Technical Details

The synthesis of [1-(3-Chlorophenyl)cyclopentyl]methanamine typically involves several key steps:

  1. Formation of Cyclopentylmagnesium Bromide: This Grignard reagent is prepared from cyclopentyl bromide and magnesium in dry ether.
  2. Reaction with 3-Chlorobenzonitrile: The Grignard reagent is reacted with 3-chlorobenzonitrile to form an intermediate.
  3. Reduction: The intermediate undergoes reduction, often using lithium aluminum hydride or sodium borohydride, to yield [1-(3-Chlorophenyl)cyclopentyl]methanamine.

The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

Structure and Data

The molecular structure of [1-(3-Chlorophenyl)cyclopentyl]methanamine can be represented as follows:

  • InChI: InChI=1S/C12H16ClN/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8H,1-2,6-7,9,14H2
  • InChI Key: RUCYJFAAKGHQNI-UHFFFAOYSA-N

This structure indicates a secondary amine configuration where the nitrogen atom is bonded to both the cyclopentyl group and the chlorophenyl group. The presence of the chlorine atom influences the electronic properties of the molecule, potentially affecting its reactivity and biological interactions.

Chemical Reactions Analysis

Reactions and Technical Details

[1-(3-Chlorophenyl)cyclopentyl]methanamine can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized to yield imines or amides using agents such as potassium permanganate or chromium trioxide.
  2. Reduction: It can be reduced to form different amine derivatives using lithium aluminum hydride or sodium borohydride.
  3. Substitution: Nucleophilic substitution reactions can occur at the amine group, allowing for further functionalization.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize related compounds.

Mechanism of Action

The mechanism of action for [1-(3-Chlorophenyl)cyclopentyl]methanamine involves its interaction with specific molecular targets within biological systems. This may include binding to neurotransmitter receptors or enzymes that modulate physiological responses. The precise pathways are still under investigation, but preliminary studies suggest potential effects on central nervous system activity, which could lead to therapeutic applications in treating various neurological disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of [1-(3-Chlorophenyl)cyclopentyl]methanamine include:

  • Appearance: Typically a solid or crystalline substance.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but less soluble in water.

Chemical properties include stability under standard laboratory conditions but may vary when exposed to strong oxidizing agents or extreme pH levels.

Applications

Scientific Uses

[1-(3-Chlorophenyl)cyclopentyl]methanamine has several applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential interactions with enzymes and receptors, contributing to studies on drug design and development.
  • Medicine: Explored for therapeutic applications, particularly in neurology and psychiatry, although specific clinical uses are still being researched.
Synthetic Methodologies and Optimization Strategies

Novel Scaffold Hybridization Approaches for Cyclopentane-Based Amines

Scaffold hybridization strategies have enabled significant advances in the synthesis of [1-(3-chlorophenyl)cyclopentyl]methanamine (CAS: 933752-65-9). By integrating structural elements from pharmacologically active compounds, researchers have developed efficient routes to this cyclopentylmethanamine core. A prominent approach involves piperidine ring contraction, where substituted piperidine precursors undergo strategic bond cleavage and reorganization to form the constrained cyclopentane architecture. This method leverages the abundant commercial availability of piperidine derivatives as starting materials [5].

Reductive amination pathways represent another key hybridization strategy, particularly for assembling the cyclopentane core with optimal atom economy. As shown in Table 1, diverse catalytic systems enable efficient cyclization:

Table 1: Reductive Amination Systems for Cyclopentane Core Assembly

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Stereoselectivity (dr)
NaBH₃CN/MeOH251285N/A
Ir(III)/H₂80169212:1
Pt-Mo/γ-Al₂O₃120249115:1
Microwave/NaBH₄1402766:1

Advanced iridium-catalyzed cyclocondensation techniques have demonstrated exceptional diastereoselectivity (dr >12:1) by facilitating intramolecular allylic substitution through enamine intermediates. These methods provide superior control over stereochemistry compared to traditional Grignard-based approaches, which require anhydrous conditions and specialized equipment [5] [7]. Hybrid scaffolds incorporating chlorophenyl positioning variations (ortho vs. meta substitution) further enable structure-activity relationship studies critical for pharmaceutical development [5].

Stereoselective Synthesis of Substituted Cyclopentylmethanamine Derivatives

Stereocontrol in [1-(3-chlorophenyl)cyclopentyl]methanamine synthesis presents significant challenges due to the compound's chiral center at the cyclopentyl-amine junction. Several advanced methodologies have emerged to address this:

Chiral auxiliary-mediated routes employ enantiomerically pure reagents to direct stereoselective bond formation. For instance, trans-(2S,4R)-pyrrolidine derivatives serve as effective templates during cyclopentane ring formation, enabling enantiomeric excess (ee) values exceeding 90% in optimized conditions [5] [8]. This approach is particularly valuable for generating single-enantiomer building blocks for CNS-targeting pharmaceuticals where stereochemistry influences blood-brain barrier permeability [8].

Catalytic asymmetric hydrogenation of imine precursors using transition metal complexes provides a more atom-economical route to stereocontrol:

[1-(3-Chlorophenyl)cyclopentenyl]methanamine → (Catalytic H₂/Ru-BINAP) → [1-(3-Chlorophenyl)cyclopentyl]methanamine (ee >95%)  

Continuous flow systems enhance this approach by precisely controlling reaction parameters (pressure, temperature, residence time) to minimize racemization and byproduct formation. These systems achieve space-time yields 3.5× higher than batch reactors while maintaining stereochemical integrity [10].

Table 2: Stereoselectivity in Cyclopentylmethanamine Synthesis

MethodChiral Inductoree (%)Key Advantage
Chiral Auxiliary(1R,2S)-1-Phenylcyclopropylamine92Predictable stereochemistry
Asymmetric HydrogenationRu-(S)-BINAP96No chiral residue in product
Enzymatic ResolutionLipase PS-C99Complementary to chemical methods

Enzymatic resolution techniques using immobilized lipases (e.g., Pseudomonas cepacia lipase) selectively acylate one enantiomer, allowing physical separation of diastereomeric amides. This biomimetic approach achieves near-complete enantiopurity (ee >99%) but requires additional hydrolysis steps to regenerate the free amine [10].

Catalytic Systems for Efficient N-Functionalization of the Cyclopentane Core

N-functionalization of the primary amine group in [1-(3-chlorophenyl)cyclopentyl]methanamine enables diverse derivative synthesis through optimized catalytic protocols. Key advancements include:

Bromination-amination sequences provide efficient access to secondary and tertiary amines. Palladium-catalyzed amination using BrettPhos precatalysts achieves >90% conversion in N-alkylation reactions with aryl halides. This method demonstrates exceptional functional group tolerance, accommodating substrates with nitro, cyano, and ester groups [2] [7]. The general reaction pathway proceeds as:

[1-(3-Chlorophenyl)cyclopentyl]methanamine + R-Br → (Pd₂(dba)₃/BrettPhos, K₃PO₄) → N-alkylated derivatives  

One-pot reductive amination protocols using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane at 60°C enable efficient N-methylation without requiring intermediate isolation. This method significantly reduces reaction times from multi-step sequences (12-24 hours) to single operations (4-6 hours) while maintaining yields above 85% [2] [10].

For challenging N-arylations, copper-catalyzed Chan-Lam couplings have proven effective:

RNH₂ + ArB(OH)₂ → (Cu(OAc)₂, pyridine, O₂) → RNAr  

Optimization studies identified critical parameters for this transformation:

  • Oxygen atmosphere (balloon) required for catalyst turnover
  • Pyridine:amine ratio of 2:1 optimal for rate enhancement
  • Catalyst loading as low as 5 mol% Cu(OAc)₂

These catalytic systems enable efficient synthesis of derivatives like N-benzyl-[1-(3-chlorophenyl)cyclopentyl]methanamine, important intermediates for pharmaceutical discovery programs targeting central nervous system disorders [5] [8].

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthetic Routes

The synthesis of [1-(3-chlorophenyl)cyclopentyl]methanamine employs both solid-phase and solution-phase methodologies, each with distinct advantages:

Solid-phase peptide synthesis (SPPS) resins provide exceptional control over functional group manipulation, particularly for synthesizing amine-derivatized analogs. Wang resin-bound protocols follow this sequence:

  • Resin loading: Carboxy-functionalized resin + Fmoc-protected amino linker → ester bond formation
  • Deprotection: Piperidine/DMF removal of Fmoc group
  • Imine formation: Reaction with cyclopentanone derivatives
  • Reduction: NaBH₃CN-mediated reductive amination
  • Cleavage: TFA/dichloromethane (1:1) liberation of target compound

This approach achieves purification advantages through simple filtration washes, eliminating complex extraction steps. However, scale limitations exist due to resin loading capacities (typically 0.5-2.0 mmol/g) [4] .

Solution-phase routes offer superior scalability for industrial production:

2-(3-Chlorophenyl)acetonitrile → (i. LDA, ii. 1,4-dibromobutane) → 1-(3-chlorophenyl)cyclopentane carbonitrile → (LiAlH₄) → [1-(3-chlorophenyl)cyclopentyl]methanamine  

Continuous flow hydrogenation systems enhance this route by enabling:

  • High-pressure reductions (100-200 psi H₂) without specialized equipment
  • Integrated purification through in-line scavenger cartridges (silica gel, ion exchange resins)
  • Throughput capacities exceeding 1 kg/day in optimized systems [10]

Table 3: Comparative Analysis of Synthetic Routes

ParameterSolid-Phase RouteSolution-Phase RouteContinuous Flow
Scale Limit<5 g>1 kg>10 kg/day
Purification EaseExcellent (filtration)Moderate (extraction)Excellent (in-line)
Functional Group ToleranceModerateBroadBroad
StereocontrolGoodVariableExcellent
Reaction Time48-72 hours12-24 hours2-8 hours

Hybrid approaches are emerging where key intermediates like 1-(3-chlorophenyl)cyclopentane carboxaldehyde are generated via solution chemistry, then immobilized on sulfonyl chloride resins for controlled functionalization of the amine group. This strategy combines the scalability of solution methods with the precise manipulation capabilities of solid-phase techniques [4] [10].

Properties

CAS Number

933752-65-9

Product Name

[1-(3-Chlorophenyl)cyclopentyl]methanamine

IUPAC Name

[1-(3-chlorophenyl)cyclopentyl]methanamine

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

InChI

InChI=1S/C12H16ClN/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8H,1-2,6-7,9,14H2

InChI Key

RUCYJFAAKGHQNI-UHFFFAOYSA-N

SMILES

C1CCC(C1)(CN)C2=CC(=CC=C2)Cl

Canonical SMILES

C1CCC(C1)(CN)C2=CC(=CC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.